Cas no 1186221-12-4 ([1]Benzothieno[2'''',3'''':4'',5'']thieno[2'',3'':4,5]thieno[3,2-b][1]benzothiophene)

[1]Benzothieno[2'''',3'''':4'',5'']thieno[2'',3'':4,5]thieno[3,2-b][1]benzothiophene structure
1186221-12-4 structure
商品名:[1]Benzothieno[2'''',3'''':4'',5'']thieno[2'',3'':4,5]thieno[3,2-b][1]benzothiophene
CAS番号:1186221-12-4
MF:C18H8S4
メガワット:352.516119003296
CID:6101360

[1]Benzothieno[2'''',3'''':4'',5'']thieno[2'',3'':4,5]thieno[3,2-b][1]benzothiophene 化学的及び物理的性質

名前と識別子

    • [1]Benzothieno[2'''',3'''':4'',5'']thieno[2'',3'':4,5]thieno[3,2-b][1]benzothiophene
    • インチ: 1S/C18H8S4/c1-3-7-11-9(5-1)13-15(19-11)17-18(21-13)16-14(22-17)10-6-2-4-8-12(10)20-16/h1-8H
    • InChIKey: IEMSANFJQMLSPA-UHFFFAOYSA-N
    • ほほえんだ: C12C3SC4C5=CC=CC=C5SC=4C=3SC=1C1=CC=CC=C1S2

じっけんとくせい

  • 密度みつど: 1.617±0.06 g/cm3(Predicted)
  • ふってん: 603.5±50.0 °C(Predicted)

[1]Benzothieno[2'''',3'''':4'',5'']thieno[2'',3'':4,5]thieno[3,2-b][1]benzothiophene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
D556805-25g
[1]Benzothieno[2'',3'':4',5']thieno[2',3':4,5]thieno[3,2-b][1]benzothiophene
1186221-12-4 96%
25g
$10055 2024-05-25
eNovation Chemicals LLC
D556805-5g
[1]Benzothieno[2'',3'':4',5']thieno[2',3':4,5]thieno[3,2-b][1]benzothiophene
1186221-12-4 96%
5g
$2775 2024-05-25
eNovation Chemicals LLC
D556805-1g
[1]Benzothieno[2'',3'':4',5']thieno[2',3':4,5]thieno[3,2-b][1]benzothiophene
1186221-12-4 96%
1g
$1430 2025-02-21
eNovation Chemicals LLC
D556805-5g
[1]Benzothieno[2'',3'':4',5']thieno[2',3':4,5]thieno[3,2-b][1]benzothiophene
1186221-12-4 96%
5g
$2775 2025-02-21
eNovation Chemicals LLC
D556805-25g
[1]Benzothieno[2'',3'':4',5']thieno[2',3':4,5]thieno[3,2-b][1]benzothiophene
1186221-12-4 96%
25g
$10055 2025-03-01
eNovation Chemicals LLC
D556805-5g
[1]Benzothieno[2'',3'':4',5']thieno[2',3':4,5]thieno[3,2-b][1]benzothiophene
1186221-12-4 96%
5g
$2775 2025-03-01
eNovation Chemicals LLC
D556805-1g
[1]Benzothieno[2'',3'':4',5']thieno[2',3':4,5]thieno[3,2-b][1]benzothiophene
1186221-12-4 96%
1g
$1430 2024-05-25
eNovation Chemicals LLC
D556805-25g
[1]Benzothieno[2'',3'':4',5']thieno[2',3':4,5]thieno[3,2-b][1]benzothiophene
1186221-12-4 96%
25g
$10055 2025-02-21
eNovation Chemicals LLC
D556805-1g
[1]Benzothieno[2'',3'':4',5']thieno[2',3':4,5]thieno[3,2-b][1]benzothiophene
1186221-12-4 96%
1g
$1430 2025-03-01

[1]Benzothieno[2'''',3'''':4'',5'']thieno[2'',3'':4,5]thieno[3,2-b][1]benzothiophene 関連文献

[1]Benzothieno[2'''',3'''':4'',5'']thieno[2'',3'':4,5]thieno[3,2-b][1]benzothiopheneに関する追加情報

Benzothieno[2'''',3'''':4'',5'']thieno[2'',3'':4,5]thieno[3,2-b][1]benzothiophene (CAS No. 1186221-12-4): A Comprehensive Overview

Benzothieno[2'''',3'''':4'',5'']thieno[2'',3'':4,5]thieno[3,2-b][1]benzothiophene (CAS No. 1186221-12-4) is a complex organic compound that has garnered significant attention in the fields of materials science and pharmaceutical research. This compound, often referred to as BTBT, is a member of the thienothiophene family and is characterized by its unique molecular structure and exceptional electronic properties. The compound's intricate architecture, featuring multiple fused benzene and thiophene rings, endows it with remarkable stability and conductivity, making it a valuable material for various applications.

The molecular structure of Benzothieno[2'''',3'''':4'',5'']thieno[2'',3'':4,5]thieno[3,2-b][1]benzothiophene consists of a central benzothiophene core flanked by additional thiophene and benzene rings. This arrangement results in a highly conjugated system with extended π-electron delocalization, which is crucial for its electronic properties. The compound's synthesis typically involves multi-step reactions, including cyclization and coupling reactions, to achieve the desired molecular framework. Recent advancements in synthetic methodologies have made it possible to produce BTBT with high purity and yield, facilitating its use in various scientific and industrial applications.

In the realm of materials science, Benzothieno[2'''',3'''':4'',5'']thieno[2'',3'':4,5]thieno[3,2-b][1]benzothiophene has shown great promise as an organic semiconductor. Its high charge carrier mobility and excellent thermal stability make it an ideal candidate for use in organic field-effect transistors (OFETs), organic photovoltaic cells (OPVs), and other electronic devices. Studies have demonstrated that BTBT-based materials exhibit superior performance compared to many traditional organic semiconductors, particularly in terms of charge transport efficiency and device stability.

Recent research has also explored the potential of Benzothieno[2'''',3'''':4'',5'']thieno[2'',3'':4,5]thieno[3,2-b][1]benzothiophene in pharmaceutical applications. The compound's unique chemical structure and physical properties have led to investigations into its biological activity. Preliminary studies suggest that BTBT may possess anti-inflammatory and antioxidant properties, which could be beneficial in the development of new therapeutic agents. Additionally, the compound's ability to modulate specific cellular pathways has sparked interest in its potential use as a drug candidate for various diseases.

The electronic properties of Benzothieno[2'''',3'''':4'',5'']thieno[2'',3'':4,5]thieno[3,2-b][1]benzothiophene are primarily attributed to its extended π-conjugation system. This feature allows for efficient charge transport and energy transfer within the material. The compound's bandgap can be fine-tuned by modifying its molecular structure through functionalization or substitution with different groups. This tunability is particularly important for optimizing the performance of electronic devices based on BTBT.

In terms of synthetic methods, several approaches have been developed to synthesize Benzothieno[2'''',3'''':4'',5'']thieno[2'',3'':4,5]thieno[3,2-b][1]benzothiophene with high purity and yield. One common method involves the sequential coupling of thiophene and benzene derivatives using transition-metal-catalyzed reactions such as Suzuki-Miyaura coupling or Stille coupling. These reactions are highly efficient and can be carried out under mild conditions, making them suitable for large-scale production.

The characterization of Benzothieno[2'''',3'''':4'',5'']thieno[2'',3'':4,5]thieno[3,2-b][1]benzothiophene typically involves a combination of spectroscopic techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography. These methods provide detailed information about the compound's molecular structure and purity. Additionally, electronic properties are often studied using techniques like cyclic voltammetry (CV) and UV-Vis spectroscopy to determine the compound's redox behavior and optical properties.

Despite its promising applications, the use of Benzothieno[2'''',3'''':4'',5'']thieno[2'',3'':4,5]thieno[3,2-b][1]benzothiophene also presents some challenges. One major challenge is the need for precise control over the synthetic process to ensure consistent quality and reproducibility. Additionally, the compound's stability under various environmental conditions must be carefully evaluated to ensure its long-term performance in practical applications.

In conclusion, Benzothieno[2'''',3'''':4'',5'']thieno[2'',3'':4,5]thieno[3,2-b][1]benzothiophene (CAS No. 1186221-12-4) is a versatile compound with significant potential in both materials science and pharmaceutical research. Its unique molecular structure and electronic properties make it an attractive material for developing advanced electronic devices and novel therapeutic agents. Ongoing research continues to uncover new applications and optimize existing ones, further solidifying BTBT's position as a key player in these fields.

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